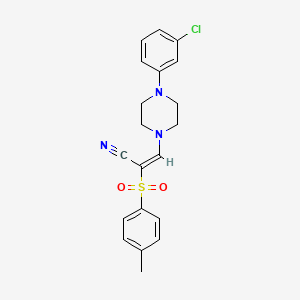

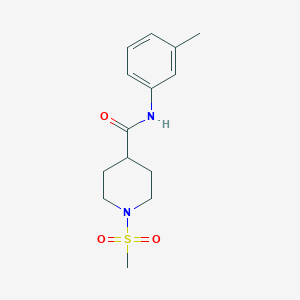

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as 'FTY720' and is a synthetic derivative of the natural product myriocin. FTY720 has been extensively studied for its potential use in treating multiple sclerosis, organ transplantation, and various other autoimmune diseases.

Scientific Research Applications

Fungicidal Activity

Research into thiazolylacrylonitriles has shown that derivatives of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile exhibit significant fungicidal properties. Specifically, compounds synthesized with this structure have demonstrated potent activity against Colletotrichum gossypii, with growth inhibition rates surpassing 50% and, for certain compounds, exceeding 80% at a concentration of 25 mg/L. This suggests potential agricultural applications in managing fungal diseases in crops (Shen De-long, 2010).

Antioxidant Activity

Another study utilizing 4-fluorobenzaldehyde for synthesizing thiazolidin-4-one derivatives, which were then reacted with chloroacetonitrile and acrylonitrile, revealed promising antioxidant activities among the produced compounds. This research opens up avenues for the development of novel antioxidants, which could have implications in pharmaceuticals and nutraceuticals to combat oxidative stress-related diseases (Ahmed O. H. El Nezhawy et al., 2009).

Piezochromic and AIE Behaviors

In the realm of materials science, a diphenylacrylonitrile derivative exhibited aggregation-enhanced emission (AIE) effects and distinct piezochromic behaviors under hydrostatic pressure, changing fluorescence color from light green to red. These findings suggest potential applications in stress sensors and optoelectronic devices, where the ability to visually detect changes in pressure or stress within materials is valuable (RSC Advances, 2016).

Nonlinear Optical Limiting

Designed thiophene dyes based on the acrylonitrile structure demonstrated significant nonlinear optical limiting behavior, making them suitable for applications in optical communications and photonic devices aimed at protecting human eyes and optical sensors. This research showcases the potential for developing new materials for optical limiting applications (S. Anandan et al., 2018).

Photoluminescence Characteristics

The synthesis of novel 4-aryl substituted thiophene derivatives incorporating the bis-diarylacrylonitrile unit has been explored, revealing good thermal stability and green fluorescence emission properties. These compounds could be utilized in the development of new fluorescent materials for various applications ranging from bioimaging to optoelectronics (Zhaozhe Xu et al., 2012).

properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWRNLOKOHKBKD-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2993703.png)

![3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2993705.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2993707.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2993708.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)

![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)